molecular formula C15H13ClN2O5S2 B2917921 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide CAS No. 2034266-50-5

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide

Cat. No.: B2917921
CAS No.: 2034266-50-5
M. Wt: 400.85
InChI Key: RIIQQBLDXHSTOX-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide is a compound known for its potential antithrombotic properties. It is a small molecule inhibitor that targets Factor Xa, an enzyme crucial for blood coagulation. This compound is under clinical development for the prevention and treatment of thromboembolic diseases .

Biochemical Analysis

Biochemical Properties

The compound interacts with the coagulation enzyme Factor Xa (FXa), inhibiting its function . This interaction is facilitated by the neutral ligand chlorothiophene in the S1 subsite . The compound’s high potency and good oral bioavailability make it a promising candidate for antithrombotic therapy .

Cellular Effects

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide’s inhibition of FXa can have significant effects on cellular processes. By inhibiting FXa, the compound can prevent the formation of thrombin, a key enzyme in the coagulation cascade. This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interaction with FXa. The neutral ligand chlorothiophene in the S1 subsite allows for high affinity binding to FXa . This binding inhibits the function of FXa, preventing the conversion of prothrombin to thrombin and thereby inhibiting the coagulation cascade .

Temporal Effects in Laboratory Settings

The compound’s high potency and good oral bioavailability suggest that it may have stable, long-term effects on cellular function .

Dosage Effects in Animal Models

Early studies suggest that the compound has a high potency, indicating that it may be effective at low dosages

Metabolic Pathways

Given its role as an FXa inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in the coagulation cascade .

Transport and Distribution

Given its high potency and good oral bioavailability, it is likely that the compound is effectively transported and distributed within the body .

Subcellular Localization

Given its role as an FXa inhibitor, it is likely that the compound localizes to areas of the cell involved in the coagulation cascade .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide involves multiple steps. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a model compound in the study of Factor Xa inhibitors.

    Biology: The compound is used in biological assays to study blood coagulation pathways.

    Medicine: It is under clinical development for the treatment of thromboembolic diseases.

    Industry: The compound is used in the development of new anticoagulant drugs.

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIQQBLDXHSTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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